

# Comparative Analysis of Desoxycarbadox Residue Levels in Porcine Tissues

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## Compound of Interest

Compound Name: Desoxycarbadox-D3

Cat. No.: B590568

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This guide provides a comparative analysis of desoxycarbadox residue levels in various edible tissues of swine. Desoxycarbadox is the primary metabolite of the veterinary drug carbadox, a quinoxaline derivative used for growth promotion and prevention of bacterial enteritis in pigs. Due to the potential carcinogenic nature of carbadox and its metabolites, monitoring their residue levels in edible tissues is crucial for food safety. This document summarizes key experimental data on the distribution and depletion of desoxycarbadox in different tissues and provides detailed analytical methodologies for its quantification.

## Data Presentation: Desoxycarbadox Residue Levels in Swine Tissues

The following table summarizes the quantitative data on desoxycarbadox concentrations in kidney, liver, and muscle tissues of young pigs at different time points after withdrawal from a diet containing carbadox-treated rations. The data is adapted from a pivotal depletion study that provides insight into the persistence of this metabolite in edible tissues.

Table 1: Concentration of Desoxycarbadox in Various Swine Tissues Over Time After Withdrawal from Medicated Feed

Tissue	24 Hours Post-Withdrawal (ppb)	48 Hours Post-Withdrawal (ppb)	72 Hours Post-Withdrawal (ppb)
Kidney	186	34	Trace (<2)
Liver	125	17	Trace (<2)
Muscle	17	9	Trace (<2)

Data sourced from a liquid chromatographic monitoring study.

## Experimental Protocols

The quantification of desoxycarbadox in swine tissues typically involves sophisticated analytical techniques to ensure high sensitivity and selectivity. The following protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for the detection of veterinary drug residues in food products.

### Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol outlines the steps for extracting desoxycarbadox from tissue samples and purifying the extract for LC-MS/MS analysis.

- Homogenization: Weigh  $2.0 \pm 0.1$  g of homogenized tissue sample (liver, kidney, or muscle) into a 50 mL centrifuge tube.
- Extraction:
  - Add 10 mL of an extraction solution of 2% metaphosphoric acid in 20% methanol.
  - Homogenize the mixture for 1 minute using a high-speed homogenizer.
  - Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
  - Collect the supernatant.
  - Repeat the extraction process on the pellet with another 10 mL of the extraction solution.

- Combine the supernatants.
- Solid-Phase Extraction (SPE) Cleanup:
  - Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX, 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.
  - Load the combined supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
  - Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
  - Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
  - Elute the analyte with 5 mL of methanol.
- Final Preparation:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

## LC-MS/MS Analysis

This section details the instrumental parameters for the quantification of desoxycarbadox.

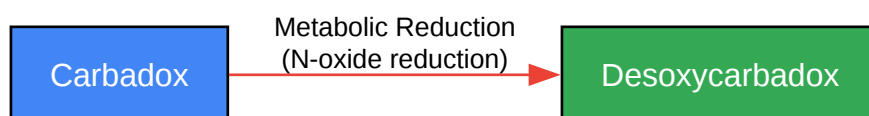
- Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7  $\mu$ m particle size).
- Mobile Phase: A gradient elution using:
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.

- Injection Volume: 10  $\mu$ L.
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - Precursor Ion (m/z): 231.1
  - Product Ions (m/z): 199.0 (quantifier), 171.0 (qualifier).

## Mandatory Visualization

### Metabolic Pathway of Carbadox

The following diagram illustrates the metabolic conversion of Carbadox to its primary metabolite, Desoxycarbadox, through the reduction of one of the N-oxide groups.

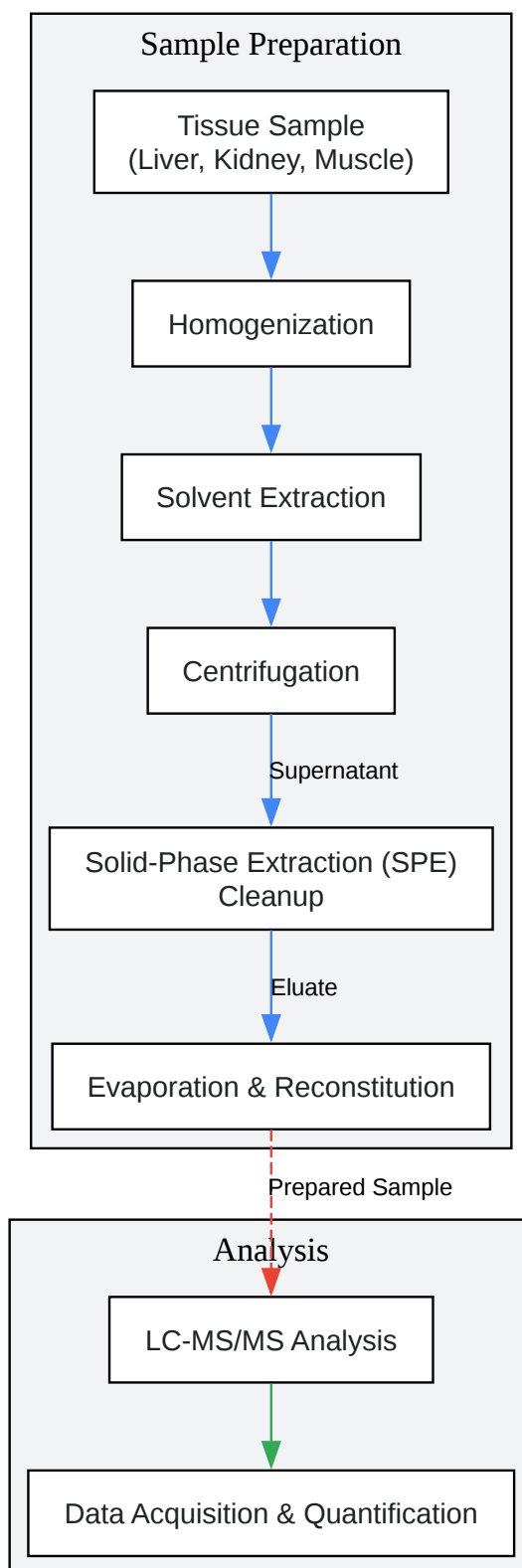


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Caption: Metabolic conversion of Carbadox to Desoxycarbadox.

## Experimental Workflow for Desoxycarbadox Analysis

The diagram below outlines the key steps in the analytical workflow for the quantification of desoxycarbadox in swine tissues.



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Caption: Experimental workflow for desoxycarbadox analysis.

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